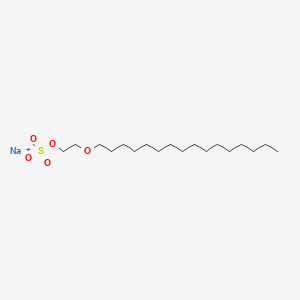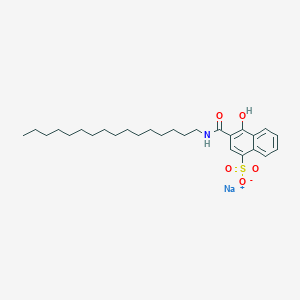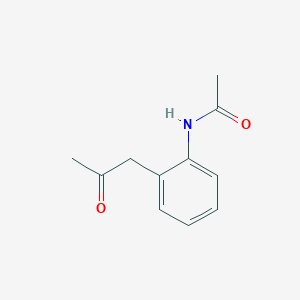
Acetanilide, 2'-acetonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2'-acetonyl-, also known as N-phenylacetamide, is a chemical compound that is commonly used in scientific research. It is an organic compound that is synthesized from aniline and acetic anhydride. Acetanilide has been used in various scientific studies due to its unique properties and effects on biological systems. In
Wirkmechanismus
The mechanism of action of acetanilide is not fully understood. However, it is believed that acetanilide inhibits the synthesis of prostaglandins, which are involved in inflammation and pain. Acetanilide is also believed to have analgesic and antipyretic effects, which make it useful in the treatment of fever and pain.
Biochemical and Physiological Effects:
Acetanilide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Acetanilide has also been shown to have analgesic and antipyretic effects, which make it useful in the treatment of fever and pain. Additionally, acetanilide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Acetanilide has several advantages for use in lab experiments. It is a relatively inexpensive and readily available chemical compound. Acetanilide is also stable and has a long shelf life, making it useful for long-term experiments. However, acetanilide has some limitations for use in lab experiments. It is a toxic compound and must be handled with care. Additionally, acetanilide has a low solubility in water, which can make it difficult to dissolve in some experimental conditions.
Zukünftige Richtungen
There are several future directions for research related to acetanilide. One potential direction is the development of new synthetic routes for acetanilide and related compounds. Another potential direction is the investigation of the mechanism of action of acetanilide and related compounds. Additionally, future research could explore the potential therapeutic applications of acetanilide and related compounds, particularly in the treatment of inflammation and oxidative stress-related diseases.
Conclusion:
In conclusion, acetanilide, 2'-acetonyl-, is a chemical compound that is commonly used in scientific research. It is synthesized from aniline and acetic anhydride and has been used in various scientific studies due to its unique properties and effects on biological systems. Acetanilide has been shown to have analgesic, antipyretic, and antioxidant properties, and has several advantages for use in lab experiments. However, acetanilide is a toxic compound and must be handled with care. There are several future directions for research related to acetanilide, including the development of new synthetic routes and investigation of its therapeutic potential.
Synthesemethoden
Acetanilide can be synthesized through the reaction of aniline and acetic anhydride. This reaction is catalyzed by sulfuric acid and produces acetic acid as a byproduct. The chemical equation for the synthesis of acetanilide is as follows:
C6H5NH2 + (CH3CO)2O → C6H5NHCOCH3 + CH3COOH
Wissenschaftliche Forschungsanwendungen
Acetanilide has been used in various scientific studies due to its unique properties and effects on biological systems. It is commonly used as a starting material for the synthesis of other organic compounds. Acetanilide has also been used as a model compound for studying the reactivity of amides and the mechanism of amide bond formation. Additionally, acetanilide has been used in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
14300-15-3 |
|---|---|
Produktname |
Acetanilide, 2'-acetonyl- |
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
N-[2-(2-oxopropyl)phenyl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-8(13)7-10-5-3-4-6-11(10)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
GMFKXTWKFHPRQV-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC=CC=C1NC(=O)C |
Kanonische SMILES |
CC(=O)CC1=CC=CC=C1NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



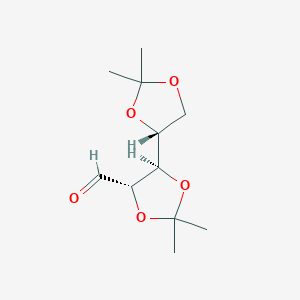





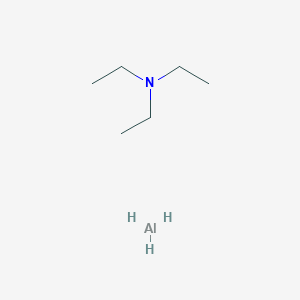
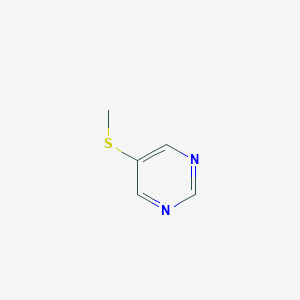


![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)
